Midaflur

Description

Historical Context of Discovery and Early Characterization

Midaflur, also identified by the experimental code EXP 338, emerged from research in the mid-20th century. Initial scientific reports in the late 1960s and early 1970s provided the first detailed characterization of the compound. A 1967 study by Levine et al. quantitatively evaluated the effects of Midaflur, then referred to by its chemical name 5-imino-2,2,4,4-tetrakis (trifluoromethyl) imidazolidine, on spasticity. wikipedia.org

Subsequent comprehensive studies, such as the 1971 publication by Clark et al. on the pharmacology and toxicology of Midaflur, further solidified its profile. This research described Midaflur as a chemically novel and potent imidazoline (B1206853) derivative. wikipedia.org Early findings consistently highlighted its high oral bioavailability and long duration of action. wikipedia.org

The early characterization of Midaflur involved a series of pharmacological and toxicological assessments. These studies revealed that while its effects were comparable to substances like meprobamate and pentobarbital, Midaflur was considerably more potent. wikipedia.org Research also indicated that Midaflur is an extremely stable 3-imidazoline derivative. wikipedia.org

| Property | Description |

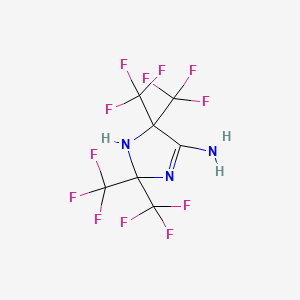

| Chemical Name | 4-amino-2,2,5,5-tetrakis(trifluoromethyl)-3-imidazoline |

| Experimental Code | EXP 338 |

| Primary Effects | Central skeletal muscle relaxant, sedative |

Midaflur as a Fluorinated Aminoimidazoline Derivative: Scientific Significance

The chemical structure of Midaflur, specifically its classification as a fluorinated aminoimidazoline derivative, is of significant scientific interest. The molecule's core is a 3-imidazoline ring, and it is heavily substituted with four trifluoromethyl (-CF3) groups.

The presence of these trifluoromethyl groups is a key aspect of Midaflur's molecular architecture and is thought to contribute significantly to its properties. In medicinal chemistry, the introduction of trifluoromethyl groups into a molecule is a well-established strategy to enhance its metabolic stability and lipophilicity. nih.govresearchgate.netmdpi.comresearchgate.net The strong carbon-fluorine bonds in the -CF3 groups are resistant to metabolic breakdown, which can lead to a longer duration of action in a biological system. nih.gov

The high degree of fluorination in Midaflur likely contributes to its observed stability. wikipedia.org Studies have shown that Midaflur is highly fluorinated, and investigations into its metabolic breakdown did not find evidence of the release of inorganic fluoride (B91410), suggesting the trifluoromethyl groups remain intact. nih.gov This metabolic stability is a crucial factor in the compound's pharmacological profile.

Furthermore, the electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the entire molecule, potentially affecting how it interacts with biological targets. nih.govresearchgate.net The size and lipophilicity of these groups can also play a role in the molecule's ability to cross biological membranes and bind to its target sites. nih.govresearchgate.net While the precise pharmacodynamics of Midaflur are not fully elucidated, the presence of the four trifluoromethyl groups is a critical feature that distinguishes it and likely underpins its potency and stability. wikipedia.org

| Structural Feature | Potential Significance |

| Aminoimidazoline Core | Forms the fundamental heterocyclic structure. |

| Four Trifluoromethyl Groups | Likely enhances metabolic stability, increases lipophilicity, and influences binding to biological targets. |

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetrakis(trifluoromethyl)-1H-imidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F12N3/c8-4(9,10)2(5(11,12)13)1(20)21-3(22-2,6(14,15)16)7(17,18)19/h22H,(H2,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWMWUUMCDZISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F12N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178425 |

Source

|

| Record name | Midaflur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23757-42-8 |

Source

|

| Record name | Midaflur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23757-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midaflur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023757428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midaflur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIDAFLUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/840CTL676L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways of Midaflur

The synthesis of Midaflur primarily leverages hexafluoroacetone (B58046) as a key building block. nih.gov Hexafluoroacetone ((CF₃)₂CO) is a highly reactive compound that readily undergoes reactions with nucleophiles. wikipedia.org A significant step in the formation of Midaflur involves the reaction of hexafluoroacetone with ammonia (B1221849) to yield hexafluoroacetone imine ((CF₃)₂C=NH), which can be formed by the dehydration of the hemiaminal (CF₃)₂C(OH)(NH₂). wikipedia.org

While detailed, step-by-step reaction schemes from the original literature are not extensively available in the search results, the molecular structure of Midaflur suggests a condensation reaction involving two units derived from hexafluoroacetone and a nitrogen source to construct the central imidazoline (B1206853) ring. Early work by Middleton and Krespan in 1970, focusing on "Fluorinated aminoimidazolines. Synthesis and determination of tautomeric structure," is a foundational reference for the established synthetic routes to compounds like Midaflur. uni.lu This implies that the imidazoline ring is formed through the precise arrangement of these highly fluorinated precursors.

Exploration of Synthetic Analogues and Derivatives

Midaflur is classified as a 3-imidazoline derivative. wikipedia.org The exploration of synthetic analogues and derivatives typically involves modifications to the core imidazoline ring or alterations to the trifluoromethyl substituents. While general methodologies for synthesizing imidazoline derivatives exist, often involving the condensation of fatty acids or alcohols with polyamines to form the imidazoline ring, these are broad approaches for various imidazoline-based compounds, such as surfactants or corrosion inhibitors. wikipedia.orgguidechem.comnih.govherts.ac.uk

For Midaflur specifically, research has included quantum chemical analyses to investigate its tautomeric structures. uni.lunih.gov Such studies contribute to understanding the intrinsic chemical properties and potential structural variations of the compound, which can inform the design of new derivatives. However, the available information does not detail specific synthetic efforts or research findings on structurally analogous compounds that maintain the unique tetrakis(trifluoromethyl) substitution pattern of Midaflur.

Fluorination Strategies in Midaflur Synthesis

The defining characteristic of Midaflur is the presence of four trifluoromethyl (–CF₃) groups. wikipedia.orgfishersci.ca The fluorination strategy in Midaflur synthesis is inherently linked to the use of hexafluoroacetone. Hexafluoroacetone itself contains two trifluoromethyl groups. fishersci.canih.gov Therefore, the primary fluorination step occurs during the synthesis of hexafluoroacetone, which can be industrially produced by treating hexachloroacetone (B130050) with hydrogen fluoride (B91410) (HF) in a Finkelstein reaction. nih.gov

The subsequent formation of Midaflur from hexafluoroacetone or its derivatives means that the trifluoromethyl groups are already incorporated into the molecular building blocks. This approach bypasses the need for late-stage, direct trifluoromethylation of the complex imidazoline scaffold. While various general methods exist for introducing trifluoromethyl groups into organic compounds, such as nucleophilic or electrophilic trifluoromethylation using specialized reagents, for Midaflur, the strategy relies on the pre-fluorinated nature of its key precursor. fishersci.cauni.lubeilstein-journals.org

Advanced Structural Elucidation and Computational Analysis

Quantum Chemical Investigations of Midaflur

Quantum chemical calculations on Midaflur have employed various theoretical levels, including Hartree-Fock (HF) and Density Functional Theory (DFT) with B3LYP and B3PW91 functionals, utilizing different basis sets. These investigations have focused on understanding the compound's fundamental chemical characteristics. researchgate.netdergipark.org.trdergipark.org.trtrdizin.gov.tr

Tautomeric Structures and Relative Stabilities

Midaflur can exist in different tautomeric forms. Computational studies have specifically investigated two primary tautomeric structures: an amino form and an imino form, where the double bond can be located in an exocyclic position. dergipark.org.tr Experimental evidence from 1H NMR analysis of 15N-labeled Midaflur supports the prevalence of the amino tautomer. dergipark.org.tr

| Thermodynamic Parameter | Value (a.u.) |

| Total Energy (ΔE_Total) | -1630.992408 |

| Enthalpy (ΔH) | -1630.844016 |

| Gibbs Free Energy (ΔG) | -1630.913856 |

Table 1: Calculated Thermodynamic Parameters for the Stable Amino Tautomer of Midaflur (B3LYP/6-31+G(d,p) level of theory) dergipark.org.tr

Conformational Analysis and Geometric Parameters

For the stable amino tautomer of Midaflur, detailed conformational analysis and geometric parameter evaluations were conducted using HF, B3LYP, and B3PW91 DFT functionals with various basis sets. The computational results demonstrated good agreement with available experimental values from the literature, indicating the reliability of the theoretical models. researchgate.netdergipark.org.trdergipark.org.trtrdizin.gov.tr

The calculations revealed consistent ranges for key bond lengths and angles across different methods. For instance, C-N and C=N bond lengths were found to be within 1.259-1.467 Å. The C-CF3 bond lengths, characteristic of the fluorinated nature of Midaflur, were calculated in the range of 1.542-1.569 Å, with slight variations depending on the functional used (e.g., 1.552-1.569 Å for B3LYP). dergipark.org.tr

Regarding bond angles, F-C-F angles typically ranged from 107.0° to 108.7°, while C-C-F angles were observed between 109.8° and 113.1°. A specific N-C-N bond angle (N15-C18-N14) showed excellent agreement with its experimental value of 124.8°, with calculated values ranging from 124.7-125.1° across the B3LYP, B3PW91, and HF methods. dergipark.org.tr The strong linear correlation coefficients (R2 values of approximately 0.99 for bond lengths and 0.97 for bond angles) further underscore the consistency between calculated and experimental geometric data. dergipark.org.tr

| Geometric Parameter | Calculated Range (Å or °) | Experimental Value (Å or °) | Methodologies |

| C-N / C=N Bond Lengths | 1.259 - 1.467 Å | Not specified in snippets | DFT (B3LYP, B3PW91), HF dergipark.org.tr |

| C-CF3 Bond Lengths | 1.542 - 1.569 Å | Not specified in snippets | DFT (B3LYP, B3PW91), HF dergipark.org.tr |

| F-C-F Bond Angles | 107.0 - 108.7 ° | Not specified in snippets | All methods dergipark.org.tr |

| C-C-F Bond Angles | 109.8 - 113.1 ° | Not specified in snippets | All methods dergipark.org.tr |

| N15-C18-N14 Bond Angle | 124.7 - 125.1 ° | 124.8 ° | All methods dergipark.org.tr |

Table 2: Representative Geometric Parameters of Midaflur (Amino Tautomer) dergipark.org.tr

Electronic Structure Characterization

Detailed electronic structure characterization of Midaflur was performed, including Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Mulliken Population Analysis. These analyses provide fundamental insights into the molecule's reactivity, stability, and charge distribution. researchgate.netdergipark.org.trdergipark.org.trtrdizin.gov.trresearchgate.net

FMO analysis, which involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The energies of these orbitals are directly related to a molecule's ability to donate or accept electrons. dergipark.org.trresearchgate.net

From the HOMO and LUMO energy values, various quantum chemical descriptors, such as ionization energy, electron affinity, chemical hardness, and electrophilicity index, can be calculated. These descriptors offer important information about the molecule's activity. For Midaflur, the highest chemical hardness values were reported as 7.4940 eV in the gas phase, 7.4470 eV in n-octanol, and 7.4230 eV in water, using the HF method. dergipark.org.tr Similar trends were observed for the electrophilicity index values across B3LYP and B3PW91 functionals, with values generally increasing with variations in the basis set. dergipark.org.tr

| FMO-Derived Descriptor | Gas Phase (eV) (HF Method) | n-Octanol Phase (eV) (HF Method) | Water Phase (eV) (HF Method) |

| Chemical Hardness (η) | 7.4940 | 7.4470 | 7.4230 |

| Electrophilicity Index (ω) | Trend observed | Trend observed | Trend observed |

Table 3: Selected FMO-Derived Quantum Chemical Descriptors for Midaflur dergipark.org.tr (Note: Specific numerical values for Electrophilicity Index were not provided in the search snippets, only general trends.)

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions and charge transfer within a molecule. For Midaflur, NBO analysis revealed that π-π* interactions predominantly contribute to the molecule's stability and electronic structure. This indicates significant delocalization and conjugation effects within the compound. researchgate.netdergipark.org.trresearchgate.net

| Donor NBO | Acceptor NBO | Type of Interaction | Stabilization Energy (kcal/mol) |

| π-orbital | π-orbital | π-π Conjugation | Not specified in snippets |

| Lone Pair | σ-orbital | n-σ interaction | Not specified in snippets |

Table 4: Representative Natural Bond Orbital (NBO) Interactions in Midaflur researchgate.netdergipark.org.tr (Note: Specific numerical values for stabilization energies were not provided in the search snippets.)

The results of the Mulliken population analysis, typically presented in detailed tables, show the partial charges on each atom. This information is critical for understanding electrostatic interactions and chemical reactivity sites within the molecule. While specific numerical values for individual atomic charges were not available in the provided snippets, the analysis serves to quantify charge changes and distribution, which is vital for interpreting the chemical behavior of Midaflur. dergipark.org.tr

| Atom | Mulliken Charge (e) (Gas Phase) | Mulliken Charge (e) (Solvent Phase) | Methodologies |

| C | Not specified in snippets | Not specified in snippets | DFT (B3LYP, B3PW91), HF dergipark.org.tr |

| N | Not specified in snippets | Not specified in snippets | DFT (B3LYP, B3PW91), HF dergipark.org.tr |

| F | Not specified in snippets | Not specified in snippets | DFT (B3LYP, B3PW91), HF dergipark.org.tr |

| H | Not specified in snippets | Not specified in snippets | DFT (B3LYP, B3PW91), HF dergipark.org.tr |

Table 5: Mulliken Charges on Selected Atoms of Midaflur dergipark.org.tr (Note: Specific numerical values for Mulliken charges were not provided in the search snippets.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution and predict the reactive sites of a molecule. The MEP at any point in the space around a molecule indicates the net electrostatic effect produced by the total charge distribution (electrons and nuclei) of the molecule at that point dergipark.org.truni-muenchen.de. Regions of negative electrostatic potential typically correspond to areas susceptible to electrophilic attack, while positive regions indicate sites for nucleophilic attack dergipark.org.trresearchgate.net.

For Midaflur, MEP analysis has been performed using Density Functional Theory (DFT) functionals, specifically the B3LYP functional, to forecast the reactive locations for electrophilic and nucleophilic interactions dergipark.org.tr. Visualization of these maps typically employs software like GAUSSVIEW 5, which allows for the mapping of MEP values onto the molecular surface, often color-coded to represent potential variations dergipark.org.truni-muenchen.de. This provides valuable information regarding the molecule's interaction capabilities and potential reaction pathways researchgate.net.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear Optical (NLO) properties describe how materials interact with intense laser light, leading to phenomena such as harmonic generation and optical rectification. These properties are of interest for various technological applications, including optical switching and data storage mdpi.comaps.org. For Midaflur, quantum chemical calculations have been employed to study its NLO properties in detail dergipark.org.trtrdizin.gov.trdergipark.org.trbilecik.edu.tr.

These calculations typically involve the use of DFT functionals, such as B3LYP and B3PW91, with various basis sets dergipark.org.trtrdizin.gov.trdergipark.org.tr. The investigation of NLO responses often focuses on parameters like hyperpolarizabilities, which quantify the efficiency of a material in generating nonlinear optical effects mdpi.comrsc.org. While specific numerical values for Midaflur's NLO properties were not detailed in the available information, the comprehensive nature of the quantum chemical analysis confirms that these properties were a significant focus of theoretical investigation dergipark.org.trtrdizin.gov.trdergipark.org.trbilecik.edu.tr.

Theoretical Spectroscopic Analysis

Theoretical spectroscopic analysis, particularly vibrational analysis, provides a computational counterpart to experimental spectroscopic techniques, aiding in the assignment of observed bands and offering deeper insights into molecular vibrations.

Vibrational Analysis and Theoretical FT-IR Spectroscopy

The vibrational analysis of Midaflur has been interpreted based on the B3LYP/6-311++G (d,p) level of theory dergipark.org.tr. This computational approach allowed for the calculation of the molecule's theoretical Fourier Transform Infrared (FT-IR) spectrum dergipark.org.tr. A total of 69 normal vibration modes were calculated for the Midaflur molecule, consistent with the 3N-6 formula for non-linear molecules (where N is the number of atoms) dergipark.org.tr.

The calculated vibrational modes were scaled to better match experimental observations, using scale factors of 0.983 for vibrations below 1700 cm⁻¹ and 0.958 for those above dergipark.org.tr. Key vibrational assignments from the theoretical FT-IR spectrum include:

C=N asymmetric stretching vibration: Observed at 1652 cm⁻¹ with a potential energy distribution (PED) of 81% and a high IR intensity of 513.1 km/mol dergipark.org.tr.

C=N symmetric stretching vibration: Calculated at 1605 cm⁻¹ with a PED of 11% dergipark.org.tr.

N-H vibrations: Three N-H vibrations were identified: asymmetric stretching at 3562 cm⁻¹ (PED 99%), N13-H symmetric stretching at 3465 cm⁻¹ (PED 100%), and N15-H symmetric stretching at 3444 cm⁻¹ (PED 99%) dergipark.org.tr. These bands were noted to be weak, with IR intensity values of 88.4, 56.4, and 105.6 km/mol, respectively dergipark.org.tr.

C-F stretching vibrations: Symmetric C-F stretching vibrations were theoretically measured in the range of 1092-1193 cm⁻¹, while asymmetric C-F stretching vibrations were found between 942-1206 cm⁻¹ dergipark.org.tr.

The theoretical FT-IR values for the C=N absorption band showed good agreement with a previously reported experimental value of 1695 cm⁻¹ dergipark.org.tr.

Table 1: Selected Theoretical FT-IR Vibrational Assignments for Midaflur dergipark.org.tr

| Vibration Type | Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) (%) | IR Intensity (km/mol) |

| C=N asymmetric stretching | 1652 | 81 | 513.1 |

| C=N symmetric stretching | 1605 | 11 | - |

| N15-H asymmetric stretching | 3562 | 99 | 88.4 |

| N13-H symmetric stretching | 3465 | 100 | 56.4 |

| N15-H symmetric stretching | 3444 | 99 | 105.6 |

| C-F symmetric stretching | 1092, 1099, 1124, 1193 | 24, 54, 56, 26 | - |

| C-F asymmetric stretching | 942, 1101, 1139, 1206 | 34, 20, 52, 40 | - |

Computational Predictions of Molecular Properties

Computational methods are increasingly vital for predicting various molecular properties, offering insights into a compound's behavior in different environments.

Lipophilicity (logPow) Estimations and Solvation Free Energies

Lipophilicity, often expressed as the logarithm of the n-octanol/water partition coefficient (logPow), is a critical physicochemical property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) trdizin.gov.trresearchgate.net. For Midaflur, the logPow value was estimated through computational methods dergipark.org.trtrdizin.gov.trdergipark.org.trbilecik.edu.trresearchgate.net.

To achieve this, calculations were performed for both water and n-octanol phases using the universal solvation model based on density (SMD) dergipark.org.trtrdizin.gov.trresearchgate.net. The SMD model is specifically designed to predict solvation free energies dergipark.org.tr. The free energies of solvation were predicted across various methodologies, including Hartree-Fock (HF) and DFT functionals like B3LYP and B3PW91 dergipark.org.trtrdizin.gov.trresearchgate.net. It was observed that the predictive power of these computational methods for solvation free energies increased in the order of HF < B3PW91 < B3LYP dergipark.org.trtrdizin.gov.trdergipark.org.trbilecik.edu.trresearchgate.net.

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical descriptors provide quantitative measures of a molecule's electronic structure and reactivity rasayanjournal.co.inrsc.org. For Midaflur, several such descriptors and reactivity parameters have been calculated. These include Frontier Molecular Orbital (FMO) analysis, which involves the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken population analysis, and Natural Bond Orbital (NBO) analysis dergipark.org.trtrdizin.gov.trdergipark.org.trbilecik.edu.tr.

From the HOMO and LUMO energy values, parameters such as ionization potential (I) and electron affinity (A) can be derived, offering insights into a molecule's electron-donating and electron-accepting capabilities, respectively dergipark.org.trrasayanjournal.co.in. Another important quantum chemical descriptor studied for Midaflur is the electrophilicity index (ω), which quantifies a molecule's electrophilic strength dergipark.org.tr.

Research findings indicated a similar trend in the electrophilicity index values for both B3LYP and B3PW91 functionals dergipark.org.tr. Furthermore, the values were observed to gradually increase with the variation in the basis set dergipark.org.tr. For instance, using the HF method, the electrophilicity index values in the gas, n-octanol, and water phases ranged between 0.6864 eV and 0.9543 eV when calculated with the 6-31G (d,p) and 6-311G (d,p) basis sets dergipark.org.tr. These values further increased to between 1.8060 eV and 2.2553 eV with the addition of diffuse functions, a similar pattern observed for electronegativity values dergipark.org.tr.

Table 2: Electrophilicity Index (ω) Trends for Midaflur (HF Method) dergipark.org.tr

| Phase | Basis Set | Electrophilicity Index (eV) Range |

| Gas, n-octanol, water | 6-31G (d,p) and 6-311G (d,p) | 0.6864 - 0.9543 |

| Gas, n-octanol, water | With diffuse functions | 1.8060 - 2.2553 |

Preclinical Pharmacological and Mechanistic Investigations

Molecular Targets and Receptor Interactions

Comprehensive studies detailing the specific molecular targets and receptor interactions of Midaflur are not extensively documented. The following sections outline areas where further investigation would be necessary to characterize the pharmacological profile of this compound.

Interactions with Ion Channels (e.g., P2X3 Purinoreceptors)

There is no direct evidence in the available scientific literature to suggest that Midaflur interacts with P2X3 purinoreceptors. P2X3 receptors are ATP-gated ion channels that play a role in sensory signaling pathways. Research into whether Midaflur modulates the activity of these or other ion channels could provide insights into its mechanism of action.

Modulatory Effects on Neurotransmitter Receptors (e.g., Muscarinic Acetylcholine Receptors)

The potential modulatory effects of Midaflur on neurotransmitter receptors, such as muscarinic acetylcholine receptors, have not been specifically reported. Muscarinic acetylcholine receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. nih.govnih.govscbt.com Investigating the binding affinity and functional activity of Midaflur at these and other neurotransmitter receptors would be a critical step in understanding its sedative and muscle relaxant properties.

Enzyme Binding and Inhibition Studies

There is a lack of specific studies on the enzyme binding and inhibition profile of Midaflur. Understanding how a compound interacts with various enzymes is crucial for determining its metabolic pathways and potential for drug-drug interactions. Future research could explore whether Midaflur acts as a substrate or inhibitor for key enzyme families, such as cytochrome P450s or other metabolic enzymes.

In Vitro Pharmacological Profiling

Cellular Assays for Mechanistic Pathway Elucidation

Cellular assays are fundamental in elucidating the mechanistic pathways through which a compound exerts its effects. To date, published studies employing cellular assays to investigate the signaling cascades affected by Midaflur are scarce. Such assays could determine its effects on intracellular second messengers, gene expression, or other cellular functions.

Receptor Binding Assays for Target Affinity

Systematic receptor binding assays are necessary to determine the affinity of Midaflur for a wide range of potential molecular targets. The results of such assays would provide a quantitative measure of its binding potency and selectivity, which are key parameters in preclinical drug development.

Table 1: Summary of Preclinical Pharmacological Data for Midaflur

| Area of Investigation | Findings |

| Molecular Targets | |

| P2X3 Purinoreceptors | No data available |

| Muscarinic Acetylcholine Receptors | No data available |

| Enzyme Interactions | No data available |

| In Vitro Profiling | |

| Cellular Assays | No data available |

| Receptor Binding Assays | No data available |

In Vivo Preclinical Pharmacodynamics (Mechanistic Focus)

Midaflur, identified chemically as 4-amino-2,2,5,5-tetrakis(trifluoromethyl)-3-imidazoline, has been the subject of preclinical investigations to elucidate its pharmacodynamic properties in living animal models. These studies have focused on understanding its mechanistic action within the central nervous system and its broader physiological impact. The primary research in this area has utilized rodent models to explore the electrophysiological, neurochemical, and systemic effects of the compound.

Electrophysiological investigations, specifically using electroencephalography (EEG), have been conducted to characterize the effects of midaflur on brain activity in animal models. In studies involving Sprague-Dawley rats with chronically implanted electrodes, midaflur demonstrated a dose-dependent influence on the central nervous system. nih.gov

At lower dose ranges, the compound induced observable behavioral effects such as ataxia and the loss of the righting reflex, yet these manifestations occurred with minimal to no corresponding changes in the recorded EEG patterns. nih.gov However, at higher doses, a distinct and significant linear dose-response relationship was established, indicating that increasing concentrations of midaflur lead to a proportional depression of brain electrical activity. nih.gov This suggests a direct suppressive effect on the central nervous system at higher exposure levels.

Table 1: Electrophysiological and Behavioral Effects of Midaflur in Sprague-Dawley Rats

| Dose Range (mg/kg, intraperitoneally) | Behavioral Observations | Electroencephalography (EEG) Effects |

|---|---|---|

| 2 to 5 | Ataxia, Loss of Righting Reflex | Little to no effect |

A review of available scientific literature did not yield specific studies investigating the direct neurochemical alterations induced by midaflur in central nervous system models. Research has primarily focused on its electrophysiological and broader physiological effects rather than its specific impact on neurotransmitter systems or other neurochemical pathways.

Investigations into the physiological effects of midaflur have been conducted in non-human species to understand its systemic impact beyond the central nervous system. In studies on Fischer 344 rats, single doses of midaflur resulted in observable changes in several metabolic and physiological parameters. nih.gov

Researchers noted alterations in body weight, as well as feed and water consumption, following the administration of the compound. nih.gov These effects were considered to be partly a consequence of the drug-induced inactivity in the animals. nih.gov A reduction in urinary volume was also observed, which was potentially a secondary effect resulting from the decreased water intake. nih.gov

Given the highly fluorinated structure of midaflur, studies were specifically undertaken to determine if its metabolism resulted in the release of inorganic fluoride (B91410). The results showed that serum fluoride concentrations in rats treated with midaflur were consistently lower than those in untreated control animals. nih.gov This finding was attributed to a reduction in the daily intake of fluoride from feed, a consequence of the diminished appetite observed in the treated animals. nih.gov Furthermore, no significant differences were found in urinary fluoride concentrations between the rats treated with midaflur and control animals that received only the vehicle, suggesting that the compound does not undergo significant metabolic breakdown leading to the release of inorganic fluoride. nih.gov

Table 2: Summary of Physiological Effects of Midaflur in Fischer 344 Rats

| Parameter | Observation | Potential Mechanism/Cause |

|---|---|---|

| Body Weight | Change observed | Drug-induced inactivity, reduced feed intake |

| Feed and Water Intake | Decreased | Drug-induced inactivity |

| Urinary Volume | Reduced | Consequence of changes in water intake |

| Serum Fluoride | Lower than control | Reduction in daily fluoride intake from diminished feed consumption |

Metabolic Pathways and Biotransformation in Preclinical Models

Identification of Metabolic Pathways and Products in Animal Models

Detailed studies identifying the specific metabolic pathways and resultant metabolic products of Midaflur in common preclinical animal models such as rats, mice, and dogs are not extensively documented. Early research involving the administration of Midaflur to rats indicated a focus on the potential for defluorination, a common metabolic route for highly fluorinated compounds. However, these studies did not find significant evidence of this pathway.

In one key study, Fischer 344 rats treated with Midaflur did not exhibit a significant increase in urinary fluoride (B91410) concentrations. nih.gov Furthermore, serum fluoride levels in the treated animals were paradoxically lower than in control groups, a phenomenon attributed to a reduction in the daily intake of fluoride from feed due to the compound's sedative effects. nih.gov This suggests that the cleavage of the carbon-fluorine bonds in Midaflur is not a primary metabolic process in this species.

While excretion studies using radiolabeled Midaflur were conducted in Carworth CFE female rats and Carworth CF female mice, the specific chemical structures of any excreted metabolites were not detailed in the available literature. The compound was noted for its high stability, with acidic or basic hydrolysis occurring only under stringent laboratory conditions, further suggesting resistance to extensive metabolic breakdown.

Due to the limited available data, a comprehensive data table of identified metabolic products and their excretion profiles in different preclinical species cannot be constructed at this time.

Enzymes Involved in Midaflur Biotransformation

There is a notable absence of published research identifying the specific enzymes responsible for the biotransformation of Midaflur. Typically, the cytochrome P450 (CYP) family of enzymes, along with other phase I and phase II enzymes, are primary catalysts in the metabolism of xenobiotics. However, no studies have definitively implicated any of these enzymes in the breakdown of Midaflur.

Interestingly, early toxicological studies in rats suggested that Midaflur did not have a significant effect on the broader drug-metabolizing enzyme systems. This was inferred from the observation that it did not alter the duration of hexobarbital-induced sleep time, a common indirect measure of the activity of certain CYP enzymes. This finding may imply that Midaflur is neither a significant inhibitor nor an inducer of these key metabolic enzymes, or that it is not a substrate for them.

Comparative Metabolic Studies in Different Preclinical Species

Comprehensive comparative metabolic studies of Midaflur across different preclinical species are not available in the reviewed literature. While initial studies were conducted in both rats and mice, a detailed comparison of the metabolic profiles between these species has not been published. The lack of identification of specific metabolites in either species precludes any meaningful comparative analysis of metabolic pathways. Understanding species-specific differences in drug metabolism is crucial for the extrapolation of toxicological data to human risk assessment. The absence of such data for Midaflur represents a significant gap in its pharmacological and toxicological profile.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Target Affinity

The understanding of how structural modifications influence the biological target affinity of Midaflur is primarily informed by detailed quantum chemical analyses of the compound itself. These studies provide insights into the intrinsic electronic and physicochemical properties that govern its interactions. Midaflur exists predominantly as an amino tautomer, a fundamental structural aspect confirmed by computational and experimental analyses dergipark.org.trtrdizin.gov.tr.

Quantum chemical calculations have focused on determining key molecular descriptors for Midaflur, which are inherently linked to its potential for biological interaction. These descriptors include thermodynamic parameters such as total energy (ΔETotal), enthalpy (ΔH), and Gibbs free energy (ΔG), which help establish the stability of its preferred tautomeric form dergipark.org.trtrdizin.gov.trresearchgate.net. Furthermore, analyses of bond lengths and angles, compared with experimental values, provide a precise geometric understanding of the molecule dergipark.org.tr.

The molecular electrostatic potential (MEP) surface of Midaflur has been investigated to identify regions of varying electrostatic potential, which are indicative of potential sites for electrophilic or nucleophilic attack and thus, interaction with biological targets trdizin.gov.trresearchgate.net. For instance, areas of negative electrostatic potential typically suggest sites prone to interaction with positively charged or electron-deficient regions of a receptor, while positive regions indicate potential hydrogen bond donor sites researchgate.net.

The lipophilicity of a compound, often expressed as the logarithm of the n-octanol/water partition coefficient (logPow), is a critical physicochemical property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross biological membranes like the blood-brain barrier for central nervous system (CNS) activity trdizin.gov.trresearchgate.net. For Midaflur, the estimation of its logPow value through quantum chemical methods provides a numerical expression of its lipophilic character, suggesting its propensity for CNS entry, consistent with its observed CNS depressant properties trdizin.gov.trresearchgate.net.

While direct systematic studies correlating specific structural modifications of Midaflur analogues with varying biological target affinities are not extensively detailed in the literature, the quantum chemical parameters derived for Midaflur itself lay the groundwork for such correlations. Any alteration to the highly fluorinated imidazoline (B1206853) core would predictably impact these fundamental electronic and steric properties, thereby modulating its interaction profile with biological macromolecules.

Impact of Fluorine Substituents on Molecular Interactions

The presence of fluorine in Midaflur influences several critical molecular properties:

Electronegativity and Polarity: Fluorine is the most electronegative element, and its incorporation can alter the electron density distribution within a molecule, impacting its electronegativity and polarizability dergipark.org.trtrdizin.gov.tr. This redistribution of electron density can lead to changes in dipole moments and the formation of specific polar interactions with biological targets dergipark.org.tr.

Steric and Hydrophobic Interactions: Despite its high electronegativity, fluorine is a relatively small atom, similar in size to hydrogen googleapis.com. Trifluoromethyl (-CF₃) groups, as seen in Midaflur, are bulkier and highly lipophilic googleapis.comnih.gov. These groups can engage in significant hydrophobic (van der Waals) interactions within protein binding pockets, contributing to binding affinity through favorable size and shape complementarity nih.gov.

Hydrogen Bonding: While fluorine itself is a weak hydrogen bond acceptor, it can indirectly influence hydrogen bond networks. Fluorine substituents can modulate protein-water hydrogen bond networks in binding pockets, which can either stabilize or destabilize a ligand-protein complex googleapis.com.

Electronic Structure and Reactivity: Quantum chemical calculations on Midaflur have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) locations are largely distributed across the molecule, with some influence from the fluorine groups dergipark.org.tr. The energy gap (ΔE) between HOMO and LUMO provides insights into the molecule's stability and chemical reactivity dergipark.org.tr. Fluorination can also impact ionization energy and other electronic structural characteristics, affecting how the molecule participates in charge transfer or other electronic interactions researchgate.net.

The quantum chemical analysis of Midaflur explicitly states that "With the addition of fluorine, changes in the properties of the molecule such as electronegativity, hardness, polarizability, and lipophilicity may motivate this situation" concerning its pharmacological activity dergipark.org.trtrdizin.gov.tr. This highlights the direct link between the fluorine substituents and Midaflur's observed biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Midaflur Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity researchgate.netchemrxiv.org. For Midaflur and its potential analogues, QSAR approaches can leverage the detailed quantum chemical parameters derived from studies on Midaflur to predict and understand the impact of structural variations on activity.

The process of QSAR modeling typically involves several steps:

Data Collection: Gathering a dataset of compounds (analogues) with known biological activities.

Molecular Structure Generation and Optimization: Creating 3D structures of the molecules and optimizing their geometries using computational methods like Density Functional Theory (DFT), as applied to Midaflur dergipark.org.trresearchgate.netresearchgate.net.

Molecular Descriptor Calculation: Computing various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and lipophilic properties researchgate.netresearchgate.net. For Midaflur, quantum chemical calculations have provided descriptors including frontier molecular orbital (FMO) energies (HOMO, LUMO), energy gap (ΔE), absolute electronegativity (χ), absolute hardness (η), global electrophilicity (ω), and lipophilicity (logPow) trdizin.gov.trresearchgate.netresearchgate.net. These are precisely the types of parameters utilized in QSAR models.

Model Development: Employing statistical or machine learning techniques to build a predictive model correlating the descriptors with biological activity researchgate.netchemrxiv.orgacs.org.

Model Validation: Rigorously validating the developed QSAR models to ensure their robustness and predictive power researchgate.netchemrxiv.org.

While specific QSAR models for Midaflur analogues detailing their structure-activity relationships are not widely published, Midaflur has been included in QSAR studies focusing on the prediction of perfluoroalkyl and polyfluoroalkyl substance (PFAS) toxicity. In these contexts, Midaflur is recognized as a "highly toxic EPA class I compound". It has been noted that QSAR models sometimes "abstain" from predicting Midaflur's toxicity due to high uncertainty, suggesting the complexity of its biological interactions or the limitations of general QSAR models for highly fluorinated compounds. This highlights the need for specialized QSAR approaches that can accurately capture the unique contributions of fluorine substituents and the intricate electronic landscape of molecules like Midaflur. The quantum chemical calculations performed on Midaflur provide the foundational molecular descriptors that could be incorporated into future QSAR models to systematically explore the SAR of its analogues.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the quantification of compounds in complex biological matrices such such as plasma, serum, and urine al-makkipublisher.comwellcomeopenresearch.org. These methods offer high selectivity and sensitivity, which are critical when analyzing analytes at low concentrations amidst numerous endogenous interferences mdpi.comresearchgate.net.

The development of robust chromatographic methods for quantification in biological matrices involves several key considerations:

Sample Preparation: Biological samples often require extensive pre-analytical processing, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to minimize matrix interferences and enhance analyte recovery al-makkipublisher.commdpi.commdpi.com. Phospholipids, for instance, are common causes of matrix effects like ion suppression in LC-MS/MS methods mdpi.com.

Column Selection and Mobile Phase Optimization: The choice of stationary phase (e.g., C18, C8 reversed-phase columns) and the composition of the mobile phase (e.g., buffer systems, organic solvents, pH) are critical for achieving optimal separation, resolution, and retention of the analyte al-makkipublisher.comwellcomeopenresearch.orgchromatographyonline.com.

Detection Methods: While UV detection is common, coupling HPLC with more sensitive and selective detectors, such as mass spectrometry (LC-MS/MS), is often preferred for biological matrices due to its ability to detect and quantify compounds at trace levels with high specificity researchgate.netd-nb.infonih.gov.

Method Validation: A crucial step in research applications is the validation of the chromatographic method, ensuring parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are met according to established guidelines al-makkipublisher.comjyoungpharm.orgresearchgate.net.

While chromatographic techniques are broadly applied in pharmaceutical research for quantifying various compounds in biological matrices, specific detailed research findings or validated HPLC methods for the quantification of Midaflur in biological samples are not extensively reported in the readily available scientific literature al-makkipublisher.comwellcomeopenresearch.orgmdpi.comresearchgate.netmdpi.comchromatographyonline.comnih.govjyoungpharm.orgresearchgate.netmdpi.comnih.govmedrxiv.orgacs.orgdergipark.org.tr. Researchers would typically employ reversed-phase HPLC for its separation capabilities, potentially coupled with a sensitive detector like mass spectrometry, to overcome matrix effects inherent in biological samples.

Spectroscopic Methods for Structural Analysis in Research Samples

Spectroscopic methods play a vital role in elucidating the molecular structure and properties of Midaflur. Research has leveraged both experimental and computational spectroscopic approaches for its characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis has been employed for the vibrational analysis of Midaflur, providing insights into its functional groups and molecular vibrations. Studies have interpreted the FT-IR spectrum based on theoretical calculations, such as the B3LYP/6-311++G (d,p) level of theory. For Midaflur, 69 normal vibration modes were calculated, and the analysis of the FT-IR spectrum was performed using programs like VEDA 4XX. A notable experimental finding includes the observation of a C=N absorption band at 1695 cm⁻¹ dergipark.org.tr.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy is fundamental for determining the precise arrangement of hydrogen atoms within a molecule. In the context of Midaflur, ¹H NMR analysis, particularly of ¹⁵N-labeled Midaflur, was instrumental in determining its stable tautomeric structure. This research concluded that Midaflur predominantly exists as an amino tautomer rather than an imino tautomer dergipark.org.tr.

Quantum Chemical Calculations (Computational Spectroscopy): Beyond experimental techniques, quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been extensively applied to Midaflur for detailed structural and electronic property analysis dergipark.org.trtrdizin.gov.tr. These computational approaches complement experimental spectroscopy by providing theoretical insights into molecular geometry, vibrational frequencies, and electronic distributions.

Research findings from quantum chemical analysis of Midaflur include:

Tautomeric Stability: Calculation of total energy (ΔE_Total), enthalpy (ΔH), and Gibbs free energy (ΔG) values for different tautomeric structures confirmed the stability of the amino form dergipark.org.trtrdizin.gov.tr.

Geometric Parameters: Examination of geometric parameters (bond lengths, bond angles) using various DFT functionals (B3LYP, B3PW91) and basis sets showed good agreement with experimental values dergipark.org.tr.

Electronic Properties: Detailed studies on Mulliken population analysis, frontier molecular orbital (FMO) analysis, natural bond orbital (NBO) analysis, and electrostatic surface properties (ESP) have been conducted to understand charge distribution and reactivity dergipark.org.trtrdizin.gov.tr.

Table 1: Key Spectroscopic and Computational Analytical Findings for Midaflur

| Method/Analysis Type | Key Findings/Parameters | Reference |

|---|---|---|

| FT-IR Spectroscopy | C=N absorption band: 1695 cm⁻¹ (experimental) | dergipark.org.tr |

| Calculated normal vibration modes: 69 | dergipark.org.tr | |

| ¹H NMR Spectroscopy | Confirmed amino tautomer as stable form (with ¹⁵N-labeling) | dergipark.org.tr |

| Quantum Chemical Calculations (DFT/HF) | Stable tautomeric structure: Amino form | dergipark.org.trtrdizin.gov.tr |

| Linear correlation coefficients (R²) for bond length: ~0.99 | dergipark.org.tr | |

| Linear correlation coefficients (R²) for bond angle: ~0.97 | dergipark.org.tr |

Mass Spectrometry Applications in Midaflur Research

Mass spectrometry (MS) is a powerful analytical tool widely used in pharmaceutical and chemical research for its high sensitivity, specificity, and ability to provide molecular weight information, structural elucidation through fragmentation, and quantification of compounds in complex mixtures d-nb.infonih.govacs.org. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly valuable for analyzing drugs and their metabolites in biological matrices wellcomeopenresearch.orgmdpi.comnih.gov.

For Midaflur, basic molecular information is available, including its molecular formula (C₇H₃F₁₂N₃) and molar mass (357.103 g·mol⁻¹) dergipark.org.tr. PubChem provides predicted collision cross section (CCS) values for various adducts, which are useful for identification in ion mobility-mass spectrometry experiments trdizin.gov.tr.

Table 2: Predicted Mass Spectrometry Data for Midaflur Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 358.02083 | 177.1 |

| [M+Na]⁺ | 380.00277 | 177.0 |

| [M+NH₄]⁺ | 375.04737 | 176.6 |

| [M-H]⁻ | 356.00627 | 171.7 |

| [M+Na-2H]⁻ | 377.98822 | 175.7 |

| [M]⁺ | 357.01300 | 175.3 |

| [M]⁻ | 357.01410 | 175.3 |

Data derived from PubChem trdizin.gov.tr.

While mass spectrometry is broadly applicable for drug discovery, ADME (absorption, distribution, metabolism, and excretion) studies, pharmacokinetic and pharmacodynamic analyses, and metabolite screening d-nb.infonih.gov, specific detailed research findings on the application of advanced mass spectrometry techniques (e.g., detailed fragmentation pathways, metabolite identification, or quantitative analysis in biological samples) for Midaflur are not widely documented in the current search results dergipark.org.trtrdizin.gov.trwellcomeopenresearch.orgmdpi.comd-nb.infonih.govacs.orgdergipark.org.tr. Researchers would typically utilize LC-MS/MS to identify and quantify Midaflur and its potential metabolites in biological samples, leveraging the high sensitivity and selectivity offered by tandem mass spectrometry.

Development of Novel Analytical Approaches for Midaflur Characterization

The characterization of Midaflur has benefited from the development and application of novel analytical approaches, particularly in the realm of computational chemistry. These approaches provide in-depth insights into the compound's intrinsic properties and its behavior in different environments, which are challenging to obtain solely through experimental means.

A significant novel approach applied to Midaflur is the use of quantum chemical calculations to predict and understand its physicochemical properties. Researchers have utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods with various basis sets to perform detailed analyses, including:

Solvation Free Energy Predictions: The universal solvation model based on density (SMD) has been employed to estimate the logarithm of the n-octanol/water partition coefficient (logPow) for Midaflur. This value is a crucial numerical expression of lipophilicity, which is highly relevant for understanding a drug's ability to cross biological membranes, such as the blood-brain barrier for central nervous system (CNS) active compounds dergipark.org.trtrdizin.gov.tr. The calculations were performed for both water and n-octanol phases, and the predictive power of the computational methods was found to increase in the order of HF < B3PW91 < B3LYP dergipark.org.trtrdizin.gov.tr.

Mulliken Population Analysis: This analysis helps in determining the charge distribution across individual atoms within the Midaflur molecule in both gas and solvent environments, providing insights into its reactivity and intermolecular interactions dergipark.org.tr.

Frontier Molecular Orbital (FMO) Analysis and Natural Bond Orbital (NBO) Analysis: These analyses provide a deeper understanding of the electronic structure, bonding characteristics, and potential reaction sites of Midaflur dergipark.org.trtrdizin.gov.tr.

Nonlinear Optical (NLO) Properties: The study of NLO properties using quantum chemical calculations can reveal how Midaflur interacts with strong electromagnetic fields, which is relevant for advanced material science applications dergipark.org.trtrdizin.gov.tr.

These computational methodologies represent a novel and powerful analytical toolkit for the comprehensive characterization of Midaflur, allowing researchers to predict and explain its behavior at a molecular level, even in the absence of extensive experimental data for all desired properties. This approach is particularly valuable for complex fluorinated compounds like Midaflur, where experimental synthesis and characterization can be challenging.

Emerging Research Avenues and Theoretical Applications

Midaflur as a Chemical Probe for Biological Systems

Chemical probes are small molecules meticulously designed to selectively interact with and modulate the function of specific protein targets within biological systems. promega.demdpi.com By altering a protein's activity, these probes enable researchers to decipher its role in intricate living systems, including cells and organisms, making them indispensable tools in fundamental research and drug discovery. promega.de

Despite Midaflur's documented central nervous system (CNS) depressant and skeletal muscle relaxant effects, its underlying pharmacodynamics are not well understood. wikipedia.orgdergipark.org.trresearchgate.net This lack of detailed mechanistic insight suggests a theoretical application for Midaflur or its structurally modified derivatives as chemical probes. Such probes could be instrumental in identifying and validating the specific molecular targets or pathways responsible for its observed biological activities. The development of Midaflur-based chemical probes could provide a means to perturb and study the biological processes associated with its effects, thereby advancing the understanding of relevant neurological or muscular pathways. promega.demdpi.com

Potential for Development of Novel Research Tools Based on Midaflur Scaffold

Midaflur's chemical structure, characterized as a 4-amino-2,2,5,5-tetrakis(trifluoromethyl)-3-imidazoline, presents a unique and highly fluorinated scaffold. wikipedia.orgdergipark.org.tr This imidazoline (B1206853) core, adorned with four trifluoromethyl groups, confers specific physicochemical properties, including high stability and distinct electronic characteristics. wikipedia.orgdergipark.org.tr

The inherent stability and the presence of multiple trifluoromethyl groups on the Midaflur scaffold make it a theoretically interesting template for the design and synthesis of novel research tools. While current research on Midaflur primarily focuses on its intrinsic properties, the unique arrangement of fluorine atoms could be exploited to create derivatives with tailored binding affinities or specific reactivities. Such modifications could lead to the development of new molecular tools for chemical biology, potentially serving as affinity labels, fluorescent tags, or photoactivatable compounds to probe specific biological interactions or cellular processes. The exploration of this scaffold could contribute to the broader field of chemical tool development, moving beyond traditional therapeutic applications to generate probes for fundamental biological inquiry.

Comparative Studies with Other Fluorinated Heterocyclic Compounds

Fluorine-containing heterocyclic compounds have achieved significant success in pharmaceutical chemistry, with approximately 20% of marketed drugs being fluoropharmaceuticals. dergipark.org.trnih.gov The strategic incorporation of fluorine atoms or fluorinated functional groups into organic molecules can induce remarkable changes in their physicochemical and pharmacological properties, including electronegativity, hardness, polarizability, and lipophilicity. dergipark.org.trnih.gov

Midaflur, as a fluorinated aminoimidazoline highly substituted with trifluoromethyl groups, has been the subject of extensive quantum chemical calculations. dergipark.org.trresearchgate.netdergipark.org.trbilecik.edu.trtrdizin.gov.tr These studies have investigated various molecular properties, including total energy (ΔETotal), enthalpy (ΔH), Gibbs free energy (ΔG) for its tautomeric structures, and have performed analyses such as FT-IR, Mulliken population analysis, frontier molecular orbital (FMO) analysis, natural bond orbital (NBO) analysis, nonlinear optical (NLO) properties, and electrostatic surface properties. dergipark.org.trresearchgate.netbilecik.edu.trtrdizin.gov.tr The logPow (logarithm of the n-octanol/water partition coefficient), a crucial indicator of a drug's lipophilicity for CNS entry, has also been estimated for Midaflur through computational methods by simulating water and n-octanol phases. dergipark.org.trbilecik.edu.trtrdizin.gov.tr

These detailed computational findings on Midaflur provide a robust dataset for comparative studies with other fluorinated heterocyclic compounds. By comparing its calculated properties, such as stability, electronic distribution, and lipophilicity, with those of other known fluorinated compounds, researchers can gain insights into the specific impact of Midaflur's unique structural features. For instance, theoretical FT-IR analysis of Midaflur has identified specific C-F symmetric and asymmetric stretching vibrations. dergipark.org.tr

Table 1: Selected Theoretical FT-IR Vibrational Frequencies for Midaflur dergipark.org.tr

| Vibration Type | Frequency (cm⁻¹) | Potential Energy Distribution (PED %) |

| C-F Symmetric Stretching | 1092 | 24 |

| C-F Symmetric Stretching | 1099 | 54 |

| C-F Symmetric Stretching | 1124 | 56 |

| C-F Symmetric Stretching | 1193 | 26 |

| C-F Asymmetric Stretching | 942 | 34 |

| C-F Asymmetric Stretching | 1101 | 20 |

| C-F Asymmetric Stretching | 1139 | 52 |

| C-F Asymmetric Stretching | 1206 | 40 |

| N15-H Asymmetric Stretching | 3562 | 99 |

Such data allows for direct comparison with other fluorinated compounds to understand how the specific arrangement of trifluoromethyl groups in Midaflur influences its vibrational characteristics and, by extension, its interactions.

Role of Midaflur in the Context of Fluorinated Compound Research

Midaflur holds a significant position within the broader landscape of fluorinated compound research due to its status as one of the synthetic fluorinated aminoimidazolines highly substituted with trifluoromethyl groups. dergipark.org.tr Its early synthesis and elucidation of structure, coupled with its notable pharmacological activity, underscore the historical and ongoing relevance of fluorinated compounds in medicinal chemistry. dergipark.org.tr

Studies focusing on Midaflur contribute to the fundamental understanding of how extensive fluorination impacts a molecule's properties. The presence of fluorine atoms can enhance a compound's chemical stability, modify its lipophilicity, and influence its interactions with biological targets, sometimes by blocking metabolic oxidation sites. wikipedia.orgdergipark.org.trnih.govemerginginvestigators.org Research on Midaflur, particularly its computational analysis, provides valuable insights into these effects, serving as a case study for the design principles of other highly fluorinated drug candidates or chemical tools. dergipark.org.trresearchgate.net The exploration of Midaflur's properties helps to inform the strategic incorporation of fluorine in new molecular entities to achieve desired pharmacological profiles.

Future Directions in Computational Pharmacology of Midaflur

Computational pharmacology is an interdisciplinary field that employs computational techniques to simulate and predict the behavior of drugs and their interactions within biological systems. mdpi.com It plays a pivotal role in modern drug discovery by offering insights into molecular interactions and enabling rational drug design. preprints.org

Existing computational studies on Midaflur have already provided a detailed understanding of its quantum chemical parameters and tautomeric stability. dergipark.org.trresearchgate.netbilecik.edu.trtrdizin.gov.tr Building upon this foundation, future directions in the computational pharmacology of Midaflur could involve more advanced and integrated approaches. This includes the application of artificial intelligence (AI) and machine learning (ML) algorithms to predict novel biological targets or off-target interactions, given Midaflur's poorly understood pharmacodynamics. mdpi.compreprints.orgfrontiersin.org Molecular dynamics simulations could be employed to study the dynamic interactions of Midaflur with potential binding sites at an atomic level, offering a more comprehensive understanding of its mechanism of action. preprints.org Furthermore, virtual screening techniques could be utilized to identify Midaflur derivatives with enhanced selectivity or modified properties, potentially leading to the design of new research tools or even therapeutic candidates. frontiersin.org The integration of multi-scale modeling, combining quantum chemical calculations with larger-scale simulations, could provide a holistic view of Midaflur's behavior from the molecular to the cellular level. preprints.org These computational advancements promise to accelerate the elucidation of Midaflur's complex biological profile and guide the rational design of related compounds. mdpi.compreprints.orgfrontiersin.org

Q & A

Q. How is the stable conformational isomer of midaflur determined experimentally and computationally?

To identify the most stable isomer, researchers calculate thermodynamic parameters (ΔETotal, ΔH, ΔG) using quantum chemical methods such as B3LYP, B3PW91, and HF with basis sets like 6-31G(d,p) or 6-311++G(d,p). These calculations compare energy differences between amino and imino tautomers, with lower ΔG values indicating greater stability. Experimental validation involves spectroscopic techniques (e.g., X-ray crystallography) to confirm bond lengths and angles, such as the N15-C18-N14 angle (124.8˚), which aligns closely with computed values .

Q. What quantum chemical methods are commonly used to analyze midaflur’s geometric and electronic properties?

Density Functional Theory (DFT) methods, particularly B3LYP and B3PW91 with diffuse and polarization-augmented basis sets (e.g., 6-311++G(d,p)), are preferred for optimizing midaflur’s geometry and calculating properties like Mulliken charges and frontier molecular orbitals. These methods achieve >99% correlation with experimental bond lengths (e.g., C-F: 1.301–1.340 Å) and angles. Hartree-Fock (HF) is less accurate for solvent-phase predictions but useful for gas-phase comparisons .

Q. How is FT-IR spectroscopy applied to validate midaflur’s structural features?

Theoretical IR spectra are generated using vibrational frequency calculations at the same level of theory as geometric optimization (e.g., B3LYP/6-31G(d,p)). Peaks corresponding to functional groups (e.g., C-F stretches at ~1,200 cm⁻¹) are compared to experimental spectra, with deviations <5% indicating reliable computational models. Tabulated data for key vibrational modes are critical for cross-validation .

Advanced Research Questions

Q. How do discrepancies between computational methods (HF vs. DFT) affect predictions of midaflur’s logPow?

logPow (n-octanol/water partition coefficient) is calculated using Gibbs solvation free energies (ΔGsolv) derived from SMD solvent models. HF underestimates logPow due to poor treatment of electron correlation, while B3LYP/6-31G(d,p) achieves the closest match to experimental values. For example, HF predicts logPow values 0.5–1.0 units lower than B3LYP, impacting CNS permeability predictions .

Q. What electronic interactions govern midaflur’s bioactivity, and how are they quantified?

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions, such as LP(N15) → π*(N14-C18) electron donation (stabilization energy: 58.63 kcal/mol at B3LYP/6-311++G(d,p)). These interactions influence charge distribution (e.g., Mulliken charges on F atoms: −0.24 to −0.29) and frontier orbital gaps (HOMO-LUMO: ~6 eV), which correlate with reactivity and CNS inhibition mechanisms .

Q. How does solvent polarity alter midaflur’s nonlinear optical (NLO) properties?

Solvent effects are modeled using continuum solvation (SMD), showing increased dipole moment (μ) and first hyperpolarizability (β) in polar solvents like water. For instance, μ rises from 4.5 D (gas phase) to 6.2 D (water) at B3LYP/6-311++G(d,p), enhancing NLO responses. This has implications for designing midaflur derivatives with tunable optoelectronic properties .

Methodological Guidance

Q. How to resolve contradictions between computed and experimental bond angles in fluorinated imidazolines?

Discrepancies >2% (e.g., in C-C-F angles) may arise from basis set limitations or neglect of anharmonic corrections. Mitigation strategies include:

Q. What statistical metrics validate the accuracy of computational models for midaflur?

Linear regression analysis (R² ≥ 0.97 for bond angles/lengths) and mean absolute errors (MAE < 0.02 Å for bond lengths) are standard validation criteria. For example, B3LYP/6-31G(d,p) achieves R² = 0.99 for C-F bond correlations, confirming its reliability for structural predictions .

Q. Tables for Key Data

| Property | B3LYP/6-31G(d,p) | Experimental |

|---|---|---|

| C-F Bond Length (Å) | 1.320–1.335 | 1.301–1.340 |

| N15-C18-N14 Angle (°) | 124.8–125.1 | 124.8 |

| HOMO-LUMO Gap (eV) | 5.8–6.2 | N/A |

| Method | logPow Prediction |

|---|---|

| HF/6-31G(d,p) | 1.2 |

| B3LYP/6-31G(d,p) | 1.8 |

| Experimental | 1.7–2.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.